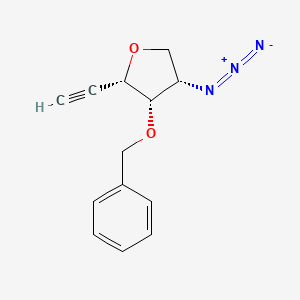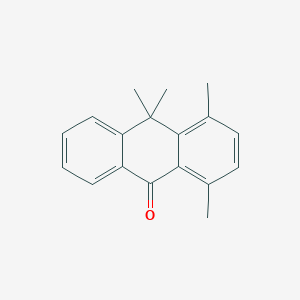
1,4,10,10-Tetramethylanthracen-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10,10-Tetramethylanthracen-9(10H)-one: is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of four methyl groups at positions 1, 4, 10, and 10, and a ketone group at position 9. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,4,10,10-Tetramethylanthracen-9(10H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4,10,10-tetramethylanthracene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1,4,10,10-Tetramethylanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted anthracene derivatives with various functional groups.
科学的研究の応用
1,4,10,10-Tetramethylanthracen-9(10H)-one has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.
作用機序
The mechanism of action of 1,4,10,10-tetramethylanthracen-9(10H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress. Detailed studies are required to elucidate the precise mechanisms and molecular targets.
類似化合物との比較
Anthracene: A parent compound with three fused benzene rings but without the methyl and ketone substitutions.
1,4-Dimethylanthracene: Similar structure with two methyl groups at positions 1 and 4.
9-Anthrone: An anthracene derivative with a ketone group at position 9 but without the methyl substitutions.
Uniqueness: 1,4,10,10-Tetramethylanthracen-9(10H)-one is unique due to the specific placement of methyl groups and the ketone functionality
特性
CAS番号 |
876028-39-6 |
|---|---|
分子式 |
C18H18O |
分子量 |
250.3 g/mol |
IUPAC名 |
1,4,10,10-tetramethylanthracen-9-one |
InChI |
InChI=1S/C18H18O/c1-11-9-10-12(2)16-15(11)17(19)13-7-5-6-8-14(13)18(16,3)4/h5-10H,1-4H3 |
InChIキー |
VKZDZHFJJSSQOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)C(C3=CC=CC=C3C2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


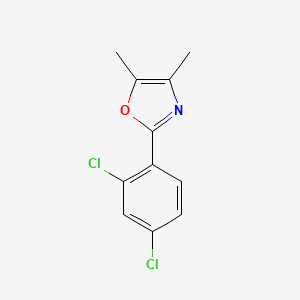
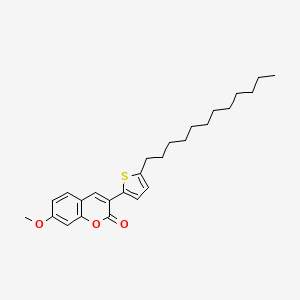


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
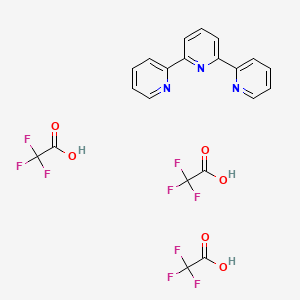

![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
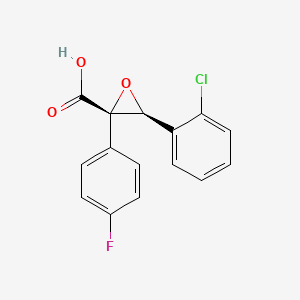
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
